molecular formula C11H22N2S B2837978 N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE CAS No. 416867-99-7

N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE

Cat. No.: B2837978
CAS No.: 416867-99-7
M. Wt: 214.37
InChI Key: SFTWTHVKSGANSI-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)ethyl]thiolan-3-amine is a specialist chemical compound offered as a building block for research and development, particularly in medicinal chemistry. Its molecular structure incorporates two privileged pharmacophores: a piperidine ring and a thiolane (tetrahydrothiophene) ring, connected by an ethylamine spacer. Piperidine rings are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . The piperidine moiety is a fundamental scaffold found in a wide array of therapeutic agents due to its favorable physicochemical properties and presence in biologically active molecules . The integration of the thiolane ring further enhances the molecule's potential as a versatile synthetic intermediate. This combination of saturated nitrogen and sulfur-containing heterocycles makes it a valuable substrate for generating novel compound libraries. Researchers can utilize this chemical in various synthetic applications, including the development of new chemical entities for central nervous system (CNS) disorders, given the established role of similar nitrogen-containing heterocyclic compounds in pharmacological research . Its primary value lies in its use as an advanced intermediate for constructing more complex molecules aimed at exploring new biological targets and mechanisms of action. This product is provided for research purposes only and is strictly intended for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's safety data sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-2-6-13(7-3-1)8-5-12-11-4-9-14-10-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWTHVKSGANSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE typically involves the reaction of 2-(piperidin-1-yl)ethanamine with thiolane derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The thiolane ring can form covalent bonds with target proteins, leading to changes in their function. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituent groups, or biological activity. Below is a detailed comparison:

Structural Analogues

2.1.1 Core Structure Variations
Compound Name Core Structure Substituent Key Features
N-[2-(Piperidin-1-yl)ethyl]thiolan-3-amine Thiolan (tetrahydrothiophene) 2-(Piperidin-1-yl)ethyl Combines sulfur’s lipophilicity with piperidine’s basicity.
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one (e.g., compounds 6a,b in ) Thiopyrimidinone 2-(Piperidin-1-yl)ethyl Pyrimidinone core with sulfur substitution; exhibits antifungal activity .
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine Thiolan 2-(Thiophen-2-yl)ethyl Replaces piperidine with thiophene, introducing aromaticity and π-π interactions .
2.1.2 Substituent Variations
Substituent Group Example Compound Impact on Properties
Piperidine Target compound Enhances lipophilicity and basicity (pKa ~11), potentially improving membrane penetration.
Morpholine 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidinones (6c–f, ) Increased polarity due to oxygen atom; may reduce CNS penetration but improve solubility .
Thiophene N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine Introduces aromaticity, altering electronic properties and binding affinity .

Physicochemical Properties

Predicted properties for key analogs (estimated using computational tools):

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
This compound ~256.4 2.1 ~10.5 (low)
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one ~297.4 1.8 ~8.2
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine ~227.4 2.5 ~5.3

Research Implications

The piperidine-substituted derivatives generally exhibit enhanced antifungal activity compared to morpholine or thiophene analogs, likely due to their balanced lipophilicity and basicity. However, morpholine derivatives may offer advantages in aqueous solubility for formulation. Further studies on the target compound’s pharmacokinetics and target binding are warranted.

Biological Activity

N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C12H24N2S
  • Molecular Weight: 228.40 g/mol
  • IUPAC Name: N-(2-piperidin-1-ylethyl)thian-3-amine
  • Canonical SMILES: C1CCN(CC1)CCNC2CCCSC2
PropertyValue
Molecular FormulaC12H24N2S
Molecular Weight228.40 g/mol
IUPAC NameN-(2-piperidin-1-ylethyl)thian-3-amine
InChI KeyYVRHDVVHSYKEJC-UHFFFAOYSA-N

Biological Activities

N-[2-(Piperidin-1-yl)ethyl]thian-3-amine has been investigated for various biological activities, including:

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Antiviral Properties:
Preliminary studies suggest potential antiviral activity, although specific mechanisms and efficacy against particular viruses remain to be fully elucidated.

3. Anticancer Effects:
The compound is being explored for its anticancer potential. Initial in vitro studies have shown that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

The biological activity of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is believed to stem from its ability to interact with specific molecular targets:

  • Receptor Binding: The piperidine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition: The thian structure could inhibit enzymes involved in key metabolic processes, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various piperidine derivatives, including N-[2-(Piperidin-1-yl)ethyl]thian-3-amine, against common pathogens. Results indicated a notable reduction in bacterial growth, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that N-[2-(Piperidin-1-yl)ethyl]thian-3-amine induced apoptosis in a dose-dependent manner. The compound was found to significantly reduce cell viability in breast and prostate cancer cells.

Comparative Analysis

To better understand the uniqueness of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine, it can be compared with other piperidine derivatives:

Compound NameActivity TypeNotable Effects
PiperineAntioxidantAnti-inflammatory properties
EvodiamineAnticancerInduces apoptosis in tumor cells
N-[2-(Piperidin-1-yl)ethyl]thian-3-aminoAntimicrobial/AnticancerSignificant inhibition of bacterial growth and cancer cell proliferation

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-[2-(Piperidin-1-yl)ethyl]thiolan-3-amine, and how can intermediates be characterized?

  • Methodology : Utilize nucleophilic substitution reactions between piperidine derivatives and thiolan-3-amine precursors. For example, 1-(2-chloroethyl)piperidine can react with thiolan-3-amine under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC and purify intermediates via column chromatography.
  • Characterization : Confirm intermediates using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (e.g., ESI-MS). Compare spectral data to structurally similar compounds, such as LY303870 derivatives .

Q. How can the purity and stability of this compound be validated under experimental conditions?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA).
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS.
    • Key Metrics : Purity >95% (HPLC area percentage); degradation products <5% under standard storage (−20°C, desiccated) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Assay Design :

  • GPCR Binding : Screen against serotonin (5-HT₃) or dopamine receptors using radioligand displacement assays (e.g., 3H^3 \text{H}-GR65630 for 5-HT₃).
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method .
    • Controls : Include reference inhibitors (e.g., halopemide for PLD inhibition ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR Strategy :

  • Core Modifications : Vary substituents on the piperidine ring (e.g., fluorine at C3) or thiolan ring (e.g., oxidation to sulfone).
  • Bioisosteres : Replace thiolan with tetrahydrofuran or morpholine to assess heterocycle impact.
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in homology models of target receptors .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Troubleshooting Framework :

  • Pharmacokinetics : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (microsomal assays).
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
    • Case Study : Compare with FIPI, which showed improved in vivo efficacy after optimizing logP and plasma protein binding .

Q. What computational tools can predict interactions with ion channels or transporters?

  • Workflow :

  • Molecular Dynamics (MD) : Simulate ligand-channel interactions (e.g., Nav1.7) using GROMACS.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities.
    • Validation : Cross-reference predictions with experimental patch-clamp electrophysiology data .

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